(2S)-2-Amino-N-benzylpropanamide
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Overview
Description
This would typically include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, i.e., what types of chemical reactions it undergoes, and under what conditions.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, stability, reactivity, etc.).Scientific Research Applications
Antifungal Applications
- Tripeptide Analysis: A study investigated antifungal tripeptides, including derivatives of (2S)-2-Amino-N-benzylpropanamide. The research focused on calculating molecular properties and structures, providing valuable insights for drug design, especially in antifungal applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Medicinal Chemistry
- PPARgamma Agonists: Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, related to the compound , revealed their potential in treating type 2 diabetes. The study provided valuable structure-activity relationships critical for developing new therapeutic agents (Cobb et al., 1998).
- VEGF Inhibitors: A study on benzamide derivatives, related to (2S)-2-Amino-N-benzylpropanamide, showed these compounds as effective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This has significant implications for cancer treatment (Borzilleri et al., 2006).
Pharmacological Activity
- Antihistaminic Properties: Research on 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, related to the compound of interest, evaluated their antihistaminic activity. This highlights their potential in treating allergies and related conditions (Arayne et al., 2017).
- Anticonvulsant Effects: A study on N-(2,6-dimethylphenyl)benzamide, a compound structurally related to (2S)-2-Amino-N-benzylpropanamide, demonstrated significant anticonvulsant activity in animal models. This suggests its potential use in epilepsy treatment (Robertson et al., 1987).
Biochemical Research
- PTR1 Inhibitors: A study on 2-amino-benzo[ d]thiazole derivatives, related to (2S)-2-Amino-N-benzylpropanamide, identified them as potent inhibitors of pteridine reductase-1 (PTR1). These findings are crucial for developing new treatments against Trypanosomatidic infections (Linciano et al., 2019).
Materials Science
- Metalloligands: Research on 2-Hydroxy-N-benzamide derivatives demonstrated their effectiveness as metalloligands for designing single-molecule and single-chain magnets. This has important implications for materials science and nanotechnology (Costes, Vendier, & Wernsdorfer, 2010).
Safety And Hazards
This would involve a discussion of any potential risks associated with handling or exposure to the compound, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or mechanism of action.
For a specific compound like “(2S)-2-Amino-N-benzylpropanamide”, you would need to consult the relevant scientific literature or databases to gather this information. If you have access to a university library or similar resource, they may be able to help you find this information. Alternatively, online databases such as PubChem, ChemSpider, or the Protein Data Bank may have some of this information available. Please note that not all compounds will have all of this information available, particularly if they are not widely studied.
I hope this general approach is helpful. If you have any other questions, feel free to ask!
properties
IUPAC Name |
(2S)-2-amino-N-benzylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPVAHXPQMOJZ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439915 |
Source
|
Record name | N-Benzyl-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-N-benzylpropanamide | |
CAS RN |
75040-72-1 |
Source
|
Record name | N-Benzyl-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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